molecular formula C8H16 B155913 Ethylcyclohexane CAS No. 1678-91-7

Ethylcyclohexane

Cat. No.: B155913
CAS No.: 1678-91-7
M. Wt: 112.21 g/mol
InChI Key: IIEWJVIFRVWJOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethylcyclohexane (C8H16) is primarily used as a model compound in combustion studies . It serves as a representative for alkyl-substituted cycloalkanes, which are components of transport fuels . The primary targets of this compound are therefore the chemical species involved in combustion reactions, such as hydroxyl radicals (OH) and chlorine atoms (Cl) .

Mode of Action

This compound interacts with its targets through combustion reactions . These reactions involve the breaking of chemical bonds in this compound and the formation of new bonds to produce different chemical species . The process includes high-temperature pyrolysis and oxidation .

Biochemical Pathways

The combustion of this compound involves several biochemical pathways. One key pathway is the ring-opening isomerization of this compound radicals . This process leads to the formation of various intermediates, including dozens of hydrocarbons and oxygenated intermediates . These intermediates play crucial roles in the downstream effects of the combustion process, such as energy release and the formation of other chemical species .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, we can draw a parallel for this compound in terms of its physical and chemical properties. This compound has a molar mass of 112.21 g/mol, a boiling point of 405 K, a melting point of 162 K, and a density of 0.789 g/mL . These properties influence its behavior in the combustion process, such as its volatility, reactivity, and the rate at which it undergoes chemical reactions .

Result of Action

The combustion of this compound results in the release of energy and the formation of various chemical species . These include numerous hydrocarbons and oxygenated intermediates, which can further participate in other reactions . The process also leads to the production of heat and light, which are characteristic features of combustion reactions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pressure conditions can significantly affect the rate and extent of the combustion reactions . Moreover, the presence of other chemical species in the environment can also influence the reaction pathways and the formation of intermediates . Therefore, the action, efficacy, and stability of this compound in combustion reactions are highly dependent on the specific environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylcyclohexane can be synthesized through the catalytic hydrogenation of ethylbenzene. The process involves partial catalytic hydrogenation of an initial mixture of ethylbenzene and meta-xylene to achieve a conversion of ethylbenzene to this compound between 50 to 99% . The reaction conditions typically include the use of a catalyst such as palladium or platinum and hydrogen gas under elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is produced through a similar catalytic hydrogenation process. The partially hydrogenated mixture is separated by distillation to isolate this compound and non-hydrogenated ethylbenzene. The fraction containing this compound is then subjected to total catalytic hydrogenation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylcyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures.

    Reduction: Reduction reactions of this compound are less common, but it can be reduced using hydrogen gas in the presence of a metal catalyst.

    Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule. These reactions usually occur under ultraviolet light or in the presence of a catalyst.

Major Products:

Scientific Research Applications

Ethylcyclohexane has several scientific research applications:

Comparison with Similar Compounds

Ethylcyclohexane can be compared with other similar compounds such as mthis compound, propylcyclohexane, and ethylcyclopentane:

This compound’s unique properties and reactivity make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethylcyclohexane
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InChI

InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3
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InChI Key

IIEWJVIFRVWJOD-UHFFFAOYSA-N
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Canonical SMILES

CCC1CCCCC1
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID1051779
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Molecular Weight

112.21 g/mol
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Physical Description

Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline]
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Boiling Point

269 °F at 760 mmHg (USCG, 1999)
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Flash Point

95 °F (USCG, 1999)
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Density

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

31.02 mmHg (USCG, 1999), 12.8 [mmHg]
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CAS No.

1678-91-7
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Melting Point

-168 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylcyclohexane
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Reactant of Route 3
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Reactant of Route 4
Ethylcyclohexane
Reactant of Route 5
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Reactant of Route 6
Ethylcyclohexane

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